N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
The compound N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a structurally complex molecule featuring a furan-substituted imidazole core linked to a phenylisoxazole carboxamide group via an ethyl chain. Its design incorporates multiple heterocyclic systems, which are often employed in medicinal chemistry to enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-13-16(17-8-5-11-26-17)22-19(24)9-10-21-20(25)15-12-18(27-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRTQJGKPMCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Furan ring : Known for its role in various biological activities.
- Imidazole ring : Often associated with pharmacological properties.
- Isosazole moiety : Contributes to the compound's overall reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of furan and imidazole intermediates .
- Coupling reactions to form the isoxazole structure .
- Carboxamide formation through amide coupling techniques .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related imidazolinyl compound demonstrated high potential against lung cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results indicate that structural modifications can enhance the anticancer efficacy, suggesting that the imidazole component plays a crucial role in activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for its antimicrobial effects. Studies on nitrogen-based heterocycles have shown promising antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | >200 |
| Enterococcus faecium | 16 |
These findings highlight the potential of this class of compounds in combating bacterial infections, particularly against resistant strains .
The biological activity of this compound may be attributed to various mechanisms:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid metabolism in cancer cells.
- Disruption of cell membrane integrity : Antimicrobial properties may arise from damaging bacterial membranes, leading to cell lysis.
- Modulation of signaling pathways : Potential interactions with key cellular pathways involved in proliferation and apoptosis.
Case Studies
Several case studies have investigated the efficacy and safety profiles of compounds related to this compound:
- Study on Lung Cancer Cells : A study highlighted that derivatives showed selective toxicity towards lung cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
- Antimicrobial Screening : Another study reported that certain derivatives exhibited significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells, suggesting their potential as lead compounds for antibiotic development .
Scientific Research Applications
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Activity
In a study conducted by Zha et al., various nitrogen-based heterocyclic compounds were synthesized and tested against common bacterial strains. The results indicated that compounds similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide exhibited considerable antibacterial properties, outperforming some conventional antibiotics .
Case Study 2: Neuropharmacological Potential
Research into the modulation of metabotropic glutamate receptors has highlighted the importance of compounds like this compound in developing treatments for neurological disorders. Preliminary findings suggest that enhancing receptor activity could lead to improved outcomes in managing conditions such as depression and schizophrenia.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Substituent Effects on Physicochemical Properties
The aryl substituents in analogous compounds significantly influence properties such as solubility and binding affinity:
- Electron-Withdrawing Groups (EWGs) : Compound 9c (4-bromophenyl) in showed enhanced docking interactions compared to 9d (4-methylphenyl), suggesting EWGs like bromine may improve target binding through hydrophobic or halogen-bonding interactions .
- Electron-Donating Groups (EDGs) : Compounds with EDGs (e.g., 4-methoxyphenyl in 9e ) may exhibit increased solubility but reduced membrane permeability due to higher polarity .
- Furan vs. Benzodioxol : The target compound’s furan moiety (–5) contrasts with the benzodioxol group in ’s compound. Furan’s smaller size may reduce steric hindrance, while benzodioxol’s cyclic ether system could enhance oxidative stability .
Table 2: Substituent Impact on Key Properties
Q & A
Q. How to address hygroscopicity issues during experimental handling?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under argon.
- Solvent Selection : Use anhydrous DMSO for dissolution; avoid hygroscopic solvents like DMF.
- Karl Fischer Titration : Monitor water content (<0.1% w/w) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
